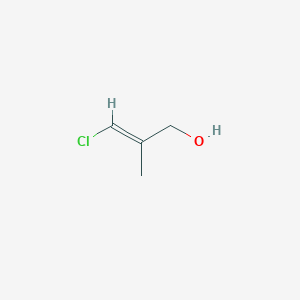
(E)-3-chloro-2-methylprop-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-chloro-2-methylprop-2-en-1-ol is an organic compound with the molecular formula C4H7ClO. It is a chlorinated alcohol with a double bond, making it a versatile intermediate in organic synthesis. The compound’s structure includes a chlorine atom attached to a carbon-carbon double bond, which significantly influences its reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
(E)-3-chloro-2-methylprop-2-en-1-ol can be synthesized through various methods. One common approach involves the chlorination of 2-methylprop-2-en-1-ol using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction typically occurs at low temperatures to prevent over-chlorination and to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction parameters. This method ensures high yield and purity of the product. Additionally, the use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
(E)-3-chloro-2-methylprop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield the corresponding alcohol or alkane, depending on the reducing agent used.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium hydroxide (NaOH) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(E)-3-chloro-2-methylprop-2-en-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of (E)-3-chloro-2-methylprop-2-en-1-ol involves its interaction with specific molecular targets. The chlorine atom and the double bond in the compound’s structure make it reactive towards nucleophiles and electrophiles. This reactivity allows the compound to participate in various biochemical pathways, influencing cellular processes and enzyme activities.
類似化合物との比較
Similar Compounds
3-chloro-2-methylprop-2-en-1-ol: Similar structure but different stereochemistry.
2-chloro-2-methylprop-2-en-1-ol: Chlorine atom attached to a different carbon atom.
3-chloro-2-methylprop-1-en-1-ol: Different position of the double bond.
Uniqueness
(E)-3-chloro-2-methylprop-2-en-1-ol is unique due to its specific stereochemistry and the position of the chlorine atom and double bond. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and biological applications.
特性
CAS番号 |
76539-14-5 |
|---|---|
分子式 |
C4H7ClO |
分子量 |
106.55 g/mol |
IUPAC名 |
(E)-3-chloro-2-methylprop-2-en-1-ol |
InChI |
InChI=1S/C4H7ClO/c1-4(2-5)3-6/h2,6H,3H2,1H3/b4-2+ |
InChIキー |
HIAHUGCGQSZTQU-DUXPYHPUSA-N |
異性体SMILES |
C/C(=C\Cl)/CO |
正規SMILES |
CC(=CCl)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


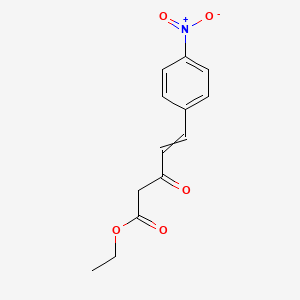
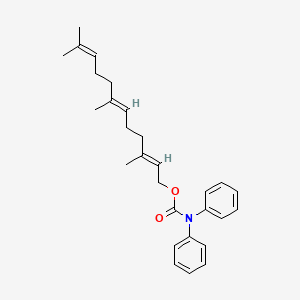
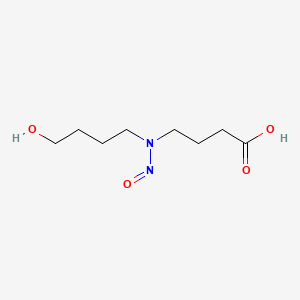
![[(1-Methoxycyclopropyl)sulfanyl]benzene](/img/structure/B14443436.png)



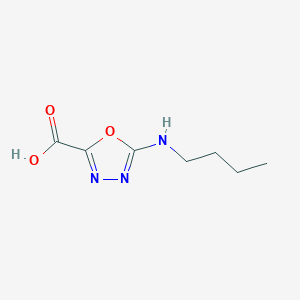
![[Anilino(methylamino)methylidene]propanedinitrile](/img/structure/B14443459.png)
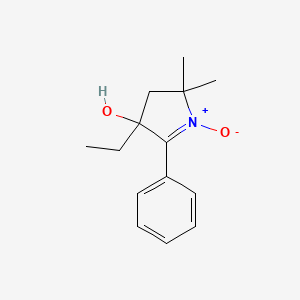
![3-(1-Hydroxyethyl)-4-[(triphenylmethyl)sulfanyl]azetidin-2-one](/img/structure/B14443461.png)
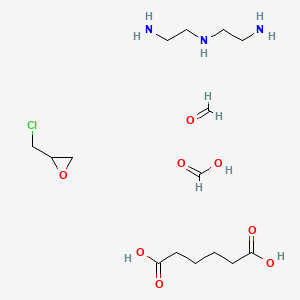
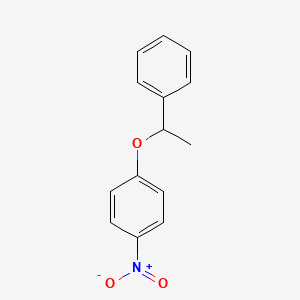
![[1,1'-Bi(cyclododecan)]-1-ene](/img/structure/B14443492.png)
